molecular formula C12H15ClN2O B6129969 (NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride

(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride

Cat. No.: B6129969
M. Wt: 238.71 g/mol
InChI Key: FZPZXMMOYAMZMS-MGAWDJABSA-N
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Description

(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-12(2)7-9-5-3-4-6-10(9)11(14-12)8-13-15;/h3-6,8,15H,7H2,1-2H3;1H/b13-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPZXMMOYAMZMS-MGAWDJABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C=NO)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)/C=N\O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride typically involves the reaction of 3,3-dimethyl-4H-isoquinoline with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

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